2-(2,2,2-Trifluoroethoxy)-6-chloropyridine
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Overview
Description
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a chemical compound that features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a chlorine atom at the 6-position
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of advanced materials, such as dielectric elastomers for soft actuators.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine typically involves the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with the trifluoroethoxy group. Common bases used in this reaction include sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(2,2,2-trifluoroethoxy)-6-aminopyridine derivative .
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)-4-chloropyridine
- 2-(2,2,2-Trifluoroethoxy)-6-bromopyridine
- 2-(2,2,2-Trifluoroethoxy)-3-chloropyridine
Uniqueness
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is unique due to the specific positioning of the trifluoroethoxy and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMSUQXNPIXZQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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